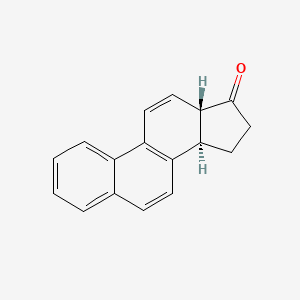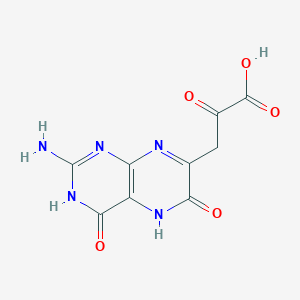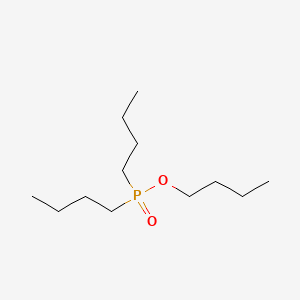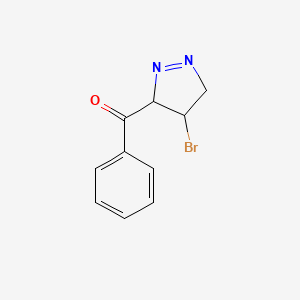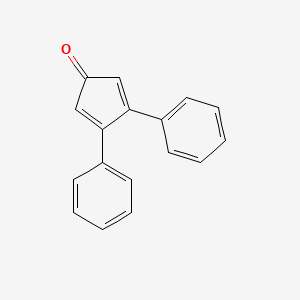
3,4-Diphenylcyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C17H12O It is a member of the cyclopentadienone family, characterized by a five-membered ring with two phenyl groups attached at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Diphenylcyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzil with dibenzyl ketone in the presence of a base, such as sodium hydroxide, followed by cyclization and dehydration . The reaction typically occurs under reflux conditions in an ethanol solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or quinones under strong oxidizing conditions.
Reduction: Reduction reactions can convert it into the corresponding cyclopentadienone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclopentadienone derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
3,4-Diphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-diphenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one: Similar structure with ethyl groups at the 2 and 5 positions.
2,5-Dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one: Similar structure with methyl groups at the 2 and 5 positions.
Uniqueness
3,4-Diphenylcyclopenta-2,4-dien-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Its phenyl groups provide stability and influence its reactivity, making it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
6287-64-5 |
|---|---|
Formule moléculaire |
C17H12O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3,4-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H12O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
XICDBYFHENQNGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


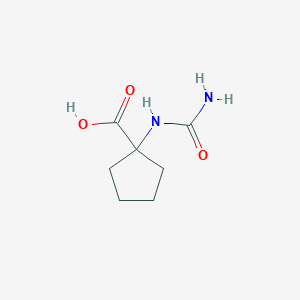


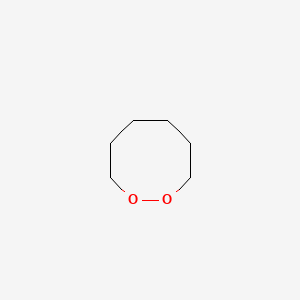
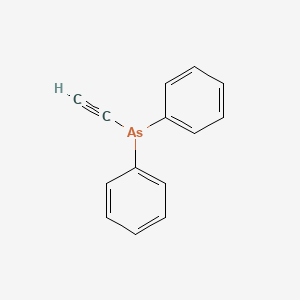
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
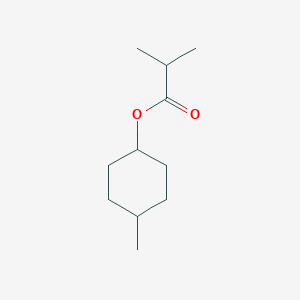
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

